molecular formula C28H26N4OS2 B14929976 1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14929976
M. Wt: 498.7 g/mol
InChI Key: SJQCVTXAAGLJIV-UHFFFAOYSA-N
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Description

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves multiple steps. The preparation typically starts with the synthesis of the indole moiety, followed by the introduction of the benzyl and dimethyl groups. The thiourea derivative is then synthesized and coupled with the indole derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral, anticancer, and antimicrobial agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets involved are still under investigation, but its structure suggests it could modulate multiple signaling pathways .

Comparison with Similar Compounds

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can be compared with other indole derivatives. Similar compounds include those with variations in the benzyl, dimethyl, or thiourea groups. These variations can lead to differences in biological activity and chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Properties

Molecular Formula

C28H26N4OS2

Molecular Weight

498.7 g/mol

IUPAC Name

1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C28H26N4OS2/c1-17-18(2)32(16-19-8-4-3-5-9-19)24-13-12-20(14-22(17)24)26(33)30-28(34)31-27-23(15-29)21-10-6-7-11-25(21)35-27/h3-5,8-9,12-14H,6-7,10-11,16H2,1-2H3,(H2,30,31,33,34)

InChI Key

SJQCVTXAAGLJIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCC4)C#N)CC5=CC=CC=C5)C

Origin of Product

United States

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